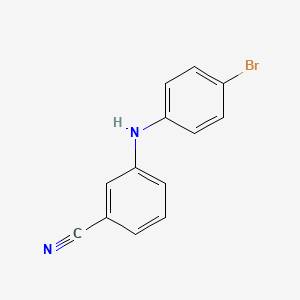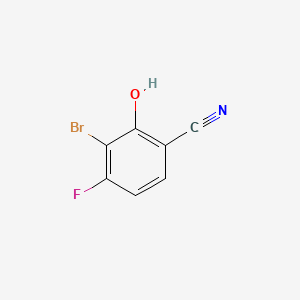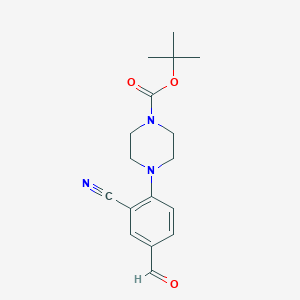
2-(5-溴-1H-1,3-苯并二唑-2-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化合物合成和药理评估
2-(5-溴-1H-1,3-苯并二唑-2-基)乙酸及其衍生物因其在治疗各种疾病中的潜力而被广泛研究。例如,合成了与该化合物连接的 5-氨基水杨酸的新型共同偶氮前药,并评估了其对溃疡性结肠炎的治疗效果。该化合物在大鼠诱导性结肠炎中表现出有效的抗炎特性,表明其在肠道疾病中具有潜在的治疗应用 (Jilani、Shomaf 和 Alzoubi,2013 年)。
药物代谢和生物活性衍生物
对相关化合物代谢的研究提供了对潜在药物的药代动力学和药效学的见解。例如,在大鼠中代谢 4-溴-2,5-二甲氧基苯乙胺,发现了多种代谢物,揭示了药物代谢的关键途径以及潜在的治疗或毒理学意义 (Kanamori、Inoue、Iwata、Ohmae 和 Kishi,2002 年)。
新型治疗剂
带有 2-(5-溴-1H-1,3-苯并二唑-2-基)乙酸部分的新型化合物的合成导致了潜在治疗剂的发现。例如,合成了一系列新型衍生物,并在动物模型中显示出有希望的抗溃疡活性。这表明该化合物在开发治疗胃肠道疾病的新疗法方面具有潜力 (Mathew、Suresh 和 Anbazhagan,2013 年)。
镇痛和抗过敏作用
2-(5-溴-1H-1,3-苯并二唑-2-基)乙酸的衍生物已被评估其镇痛作用,表明在疼痛管理中具有潜在应用。例如,发现吡唑基-噻唑衍生物在小鼠中表现出显着的镇痛作用,暗示其开发新镇痛药的潜力 (Prokopp、Rubin、Sauzem、de Souza、Berlese、Lourega、Muniz、Bonacorso、Zanatta 和 Martins,2006 年)。类似地,一系列新的 N-苯基苯甲酰胺酸衍生物显示出有效的抗过敏和细胞保护活性,表明它们在治疗过敏性疾病中的效用 (Makovec、Peris、Revel、Giovanetti、Redaelli、Rovati,1992 年)。
作用机制
Target of Action
Many compounds containing a benzimidazole moiety are known to interact with various biological targets. For instance, some benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of benzimidazole derivatives can vary greatly depending on their specific structure and the target they interact with. For example, some benzimidazole derivatives exert their effect by binding to and preventing activation of certain receptors .
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways. For instance, some benzimidazole derivatives are known to inhibit tubulin polymerization, which results in the loss of cytoplasmic microtubules .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives can be influenced by the polar nature of the imidazole ring. This moiety helps to overcome the solubility problems of poorly soluble drug entities, thus improving the pharmacokinetic parameters .
Result of Action
The result of the action of benzimidazole derivatives can vary depending on their specific structure and the biochemical pathways they affect. For example, some benzimidazole derivatives are known to have antineoplastic effects by depolymerizing microtubules .
Action Environment
The action, efficacy, and stability of benzimidazole derivatives can be influenced by various environmental factors. For example, the solubility of these compounds in water and other polar solvents can affect their bioavailability and thus their efficacy .
生化分析
Biochemical Properties
2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator. The nature of these interactions often involves binding to the active site of the enzyme, thereby altering its conformation and activity .
Cellular Effects
The effects of 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. This compound can modulate gene expression, leading to changes in the levels of various proteins that regulate cell survival and death. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, either upregulating or downregulating the transcription of target genes. The compound’s bromine atom may also play a role in its reactivity and binding affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing oxidative stress and modulating immune responses. At higher doses, it can become toxic, leading to adverse effects such as cellular damage and organ dysfunction. Threshold effects have been observed, indicating a narrow therapeutic window for this compound .
Metabolic Pathways
2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in the synthesis of reactive oxygen species, thereby reducing oxidative stress. Additionally, it can affect the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity, with higher concentrations in certain tissues leading to more pronounced effects .
Subcellular Localization
The subcellular localization of 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could localize to the mitochondria, where it influences mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
2-(6-bromo-1H-benzimidazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGGNHHTAVRXIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1373302.png)
![8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373304.png)

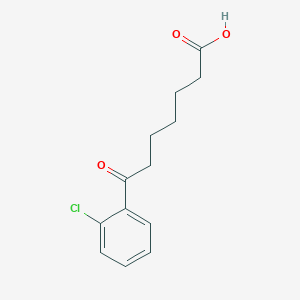

![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B1373313.png)
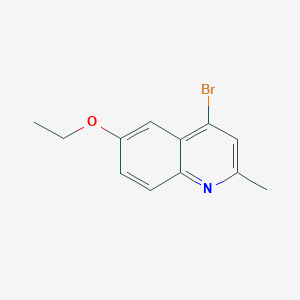

![2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1373316.png)
